Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Difluorobenzoyl)-5-methylpyridine

Chemical purity Procurement specification Regioisomeric purity

CAS 1187166-85-3 designates 2-(3,4-difluorobenzoyl)-5-methylpyridine, a benzoylpyridine derivative in which a 3,4-difluorophenyl carbonyl moiety is attached to the 2-position of a 5-methylpyridine ring. This compound is primarily deployed as a synthetic intermediate in medicinal and agrochemical chemistry, where the 3,4-difluoro substitution pattern on the benzoyl ring imparts a unique electronic and lipophilic signature that is distinct from its mono-fluoro or regioisomeric difluoro analogs.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
CAS No. 1187166-85-3
Cat. No. B1452840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorobenzoyl)-5-methylpyridine
CAS1187166-85-3
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H9F2NO/c1-8-2-5-12(16-7-8)13(17)9-3-4-10(14)11(15)6-9/h2-7H,1H3
InChIKeyHUEMIRCIONQBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorobenzoyl)-5-methylpyridine (CAS 1187166-85-3): A Fluorinated Benzoylpyridine Building Block for Fragment-Based Discovery and Heterocyclic Synthesis


CAS 1187166-85-3 designates 2-(3,4-difluorobenzoyl)-5-methylpyridine, a benzoylpyridine derivative in which a 3,4-difluorophenyl carbonyl moiety is attached to the 2-position of a 5-methylpyridine ring. This compound is primarily deployed as a synthetic intermediate in medicinal and agrochemical chemistry, where the 3,4-difluoro substitution pattern on the benzoyl ring imparts a unique electronic and lipophilic signature that is distinct from its mono-fluoro or regioisomeric difluoro analogs . The compound's utility is rooted in its ability to serve as a modular building block for the assembly of kinase inhibitor pharmacophores, photocatalyst ligands, and fluorinated heterocyclic scaffolds .

Why 2-(3,4-Difluorobenzoyl)-5-methylpyridine Cannot Be Simply Replaced by Mono-Fluorinated or Regioisomeric Analogs in Late-Stage Functionalization Programs


Compounds within the benzoylpyridine class may appear interchangeable at the structural level, yet their performance in cross-coupling reactions, metabolic stability profiles, and target-binding affinities can diverge sharply based on subtle variations in fluorine count and position. 2-(3,4-Difluorobenzoyl)-5-methylpyridine presents a specific 3,4-difluoro arrangement on the benzoyl ring and a 5-methyl group on the pyridine ring. This regiochemical choice results in a distinct combination of electronic activation and lipophilicity that cannot be replicated by mono-fluoro analogs such as 2-(4-fluorobenzoyl)-5-methylpyridine (CAS 497854-91-8) or by methyl-positional isomers like 2-(3,4-difluorobenzoyl)-4-methylpyridine (CAS 1187167-00-5). Direct experimental data comparing these analogs remain scarce in the public domain; however, quantitative predictions grounded in physical-organic chemistry and computed molecular descriptors offer testable differentiation that guides procurement decisions [1]. The following evidence summary captures the most reliable data points available and acknowledges where inference replaces direct head-to-head measurement.

Quantitative Evidence Guide: Direct Comparator Data for 2-(3,4-Difluorobenzoyl)-5-methylpyridine (CAS 1187166-85-3)


Purity Benchmark: Minimum 97% Purity Guaranteed vs. 95% for the 4-Methyl Regioisomer

The target compound is consistently supplied at a minimum purity of 97% (HPLC), confirmed by multiple independent vendors including Fluorochem (97%) and Leyan (98%) . Its closest methyl-positional isomer, 2-(3,4-difluorobenzoyl)-4-methylpyridine (CAS 1187167-00-5), is offered at a lower minimum specification of 95% by AKSci . For applications such as fragment-based crystallography or property-matched molecular pair (PMMP) studies, this 2% purity gap reduces the risk of confounding activity from structurally similar impurities.

Chemical purity Procurement specification Regioisomeric purity

Electronic Activation: 3,4-Difluoro Substitution Provides Stronger Electron-Withdrawing Effect Than para-Fluoro Analog, As Quantified by Hammett Constants

The electron-withdrawing character of the benzoyl substituent directly modulates the reactivity of the carbonyl group and the pyridine nitrogen. Using additive Hammett substituent constants, the 3,4-difluorophenyl group exerts a combined σmeta of approximately 0.34 (F at position 3) and σpara of approximately 0.06 (F at position 4), yielding a net electron-withdrawing effect that is approximately 0.40 σ units [1]. In contrast, the para-fluoro analog (4-fluorophenyl) contributes only σpara = 0.06. This six-fold difference in electronic activation can accelerate nucleophilic acyl substitution and Suzuki coupling reactions, providing a kinetic advantage in synthetic sequences.

Electronic effects Hammett constants Cross-coupling reactivity

Lipophilicity Tuning: A Predicted LogP Shift of Approximately +0.5–0.8 Units Relative to Mono-Fluorinated and Des-Fluoro Analogs Enhances Membrane Permeability in Cellular Assays

Replacement of a single para-fluorine with a 3,4-difluoro pattern increases molecular lipophilicity. The mono-fluoro comparator 2-(4-fluorobenzoyl)-5-methylpyridine has a predicted XLogP3 of 3.0 [1]. Each additional aromatic fluorine typically raises logP by 0.3–0.4 units, a trend well-documented in medicinal chemistry [2]. The 3,4-difluoro target compound is therefore expected to exhibit a logP in the range of 3.5–3.8, conferring greater passive membrane permeability, which is desirable for intracellular kinase targets.

Lipophilicity ADME LogP

Kinase Pharmacophore Preference: The 3,4-Difluorobenzoyl Pattern Is Privileged in p38α MAP Kinase Inhibitors, Delivering Kd Values in the Sub-Nanomolar Range

The 3,4-difluorobenzoyl motif is a critical structural element in several high-affinity p38α MAP kinase inhibitors. For example, BIRB 796 (Doramapimod), which contains a 3,4-difluorobenzoyl group, exhibits a Kd of 50–100 pM for p38α . While the target compound itself is a building block and not a final drug-like molecule, its incorporation into elaborated inhibitors can recapitulate this key binding interaction. Mono-fluoro analogs lack the second fluorine that engages additional van der Waals contacts in the kinase lipophilic pocket, potentially resulting in a 10–100× loss in affinity based on SAR trends in the p38 inhibitor series [1].

p38 MAP kinase Kinase inhibitor pharmacophore Structure-activity relationship

Procurement-Guided Application Scenarios for 2-(3,4-Difluorobenzoyl)-5-methylpyridine in Medicinal Chemistry and Catalysis


Fragment Elaboration in p38α MAP Kinase Lead Optimization

The compound serves as a direct precursor for building ATP-competitive kinase inhibitors. Its 3,4-difluorobenzoyl group mimics the key pharmacophore of BIRB 796 (Kd = 50–100 pM), and the 5-methylpyridine ring provides a vector for further elaboration via nucleophilic substitution or cross-coupling at the methyl position . Researchers can confidently select this compound over the 4-methyl isomer (CAS 1187167-00-5) because the higher minimum purity (97% vs. 95%) reduces the burden of isomeric impurity in crystallization trials.

Ligand Synthesis for Iridium(III) Photocatalysts

2-(4-Fluorobenzoyl)-5-methylpyridine (the mono-fluoro analog) has been identified as a ligand for iridium(III) photocatalysts used in visible-light-mediated organic transformations . The 3,4-difluoro variant is expected to produce a catalyst with a longer excited-state lifetime and stronger oxidizing power due to the enhanced electron withdrawal of the difluoro substitution (Δσ ≈ 0.34). Procurement of the 3,4-difluoro building block enables systematic tuning of photophysical properties.

Property-Matched Molecular Pair (PMMP) Studies in Drug Discovery

The compound forms an ideal PMMP with 2-(4-fluorobenzoyl)-5-methylpyridine (ΔLogP ≈ +0.5–0.8; ΔMW = +17.99 Da) [1]. Using these two compounds in parallel synthetic sequences allows medicinal chemists to deconvolve the contributions of fluorine count to potency, metabolic stability, and permeability without altering the core scaffold geometry. This approach is standard practice in large pharmaceutical lead optimization programs.

Synthesis of Fluorinated Heterocyclic Libraries via Carbonyl Transformation

The ketone bridge in 2-(3,4-difluorobenzoyl)-5-methylpyridine can be converted to oximes, hydrazones, or reduced to secondary alcohols, generating diverse building blocks for compound library synthesis. The 3,4-difluoro pattern remains intact through most transformations, preserving the electronic and lipophilic properties that differentiate this compound from its mono-fluoro congener .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Difluorobenzoyl)-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.